molecular formula C13H15ClFNO B6208855 [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol CAS No. 2703779-02-4

[5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

Katalognummer: B6208855
CAS-Nummer: 2703779-02-4
Molekulargewicht: 255.7
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol, also known as CFM-2, is a chemical compound that has been studied for its potential use in the treatment of addiction. CFM-2 is a derivative of a naturally occurring compound found in the leaves of the coca plant, which has been used for centuries by indigenous peoples in South America for its stimulant properties. CFM-2 has been synthesized in the laboratory and has been found to have a high affinity for the dopamine transporter, a protein that plays a key role in the regulation of dopamine levels in the brain.

Wirkmechanismus

The mechanism of action of [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron. By binding to the transporter, this compound prevents the reuptake of dopamine, leading to increased levels of dopamine in the synapse. This increased dopamine activity is thought to reduce the craving for cocaine and other addictive substances.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased dopamine activity in the brain, reduced craving for cocaine and other addictive substances, and improved cognitive function. These effects are thought to be due to the ability of this compound to block the reuptake of dopamine, leading to increased dopamine levels in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is its high affinity for the dopamine transporter, which makes it a promising candidate for the treatment of addiction. However, there are also several limitations to its use in lab experiments. One limitation is the difficulty of synthesizing this compound, which requires specialized equipment and techniques. Another limitation is the potential for side effects, which may limit its use in clinical trials.

Zukünftige Richtungen

There are several future directions for research on [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of other addictive substances, and the exploration of its effects on other neurotransmitter systems in the brain. Additionally, future research may focus on the potential use of this compound in combination with other drugs or therapies for the treatment of addiction.

Synthesemethoden

The synthesis of [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves several steps, including the preparation of the starting materials and the use of specialized equipment and techniques. The process begins with the preparation of 2-chloro-4-fluoroaniline, which is then reacted with 1,3-cyclohexadiene in the presence of a palladium catalyst to form the bicyclic intermediate. This intermediate is then reacted with formaldehyde and a reducing agent to produce this compound.

Wissenschaftliche Forschungsanwendungen

[5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has been studied for its potential use in the treatment of addiction, particularly cocaine addiction. Research has shown that this compound has a high affinity for the dopamine transporter, which is the primary target of cocaine in the brain. By binding to the dopamine transporter, this compound is able to block the reuptake of dopamine, leading to increased levels of dopamine in the brain. This increased dopamine activity is thought to reduce the craving for cocaine and other addictive substances.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves the reaction of 2-chloro-4-fluorobenzaldehyde with cyclopentadiene to form a Diels-Alder adduct, which is then reduced to the corresponding alcohol. The alcohol is then reacted with 1,5-dibromopentane to form the desired compound.", "Starting Materials": [ "2-chloro-4-fluorobenzaldehyde", "cyclopentadiene", "sodium borohydride", "1,5-dibromopentane" ], "Reaction": [ "Step 1: React 2-chloro-4-fluorobenzaldehyde with cyclopentadiene in the presence of a Lewis acid catalyst to form the Diels-Alder adduct.", "Step 2: Reduce the Diels-Alder adduct with sodium borohydride to form the corresponding alcohol.", "Step 3: React the alcohol with 1,5-dibromopentane in the presence of a base to form the desired compound." ] }

2703779-02-4

Molekularformel

C13H15ClFNO

Molekulargewicht

255.7

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.